N-(4-methoxyphenyl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and nitro compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- **N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern on the triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H20N8O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20N8O3/c1-34-20-12-10-18(11-13-20)26-22-27-21(25-17-7-3-2-4-8-17)28-23(29-22)30-24-15-16-6-5-9-19(14-16)31(32)33/h2-15H,1H3,(H3,25,26,27,28,29,30)/b24-15+ |
InChI Key |
OSYPFPMNTQXTIQ-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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